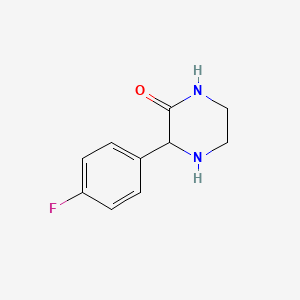

3-(4-Fluorophenyl)piperazin-2-one

Übersicht

Beschreibung

“3-(4-Fluorophenyl)piperazin-2-one” is an organic compound with the molecular formula C10H11FN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of “3-(4-Fluorophenyl)piperazin-2-one” and its analogues has been reported in various studies . For instance, one study describes the synthesis of piperazine-chalcone hybrids and related pyrazoline analogues . Another study discusses the synthesis of 3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}- .Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)piperazin-2-one” can be analyzed using various methods . The ChemSpider database provides detailed information about its molecular structure .Chemical Reactions Analysis

The chemical reactions involving “3-(4-Fluorophenyl)piperazin-2-one” are not well-documented . More research is needed to fully understand its chemical reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorophenyl)piperazin-2-one” include a density of 1.2±0.1 g/cm3, a boiling point of 393.6±42.0 °C at 760 mmHg, and a flash point of 191.9±27.9 °C .Wissenschaftliche Forschungsanwendungen

Flunarizine Synthesis and Applications :

- Flunarizine, a drug synthesized from compounds related to 3-(4-Fluorophenyl)piperazin-2-one, is known for its vasodilating effects, improvement in cerebral blood circulation, and antihistamine activity. It's used in treating migraines, dizziness, vestibular disorders, and epilepsy. The synthesis involves condensation reactions and metal-catalyzed amination processes (Shakhmaev, Sunagatullina, & Zorin, 2016).

Metabolism Studies :

- Comparative metabolism studies have been conducted on flunarizine, showing different metabolic pathways in rats, dogs, and humans. These studies provide insights into the metabolic transformations of 3-(4-Fluorophenyl)piperazin-2-one derivatives in different species (Lavrijsen et al., 1992).

Dopamine Transporter Ligands :

- Research into long-acting dopamine transporter ligands, using derivatives of 3-(4-Fluorophenyl)piperazin-2-one, has shown promising results for potential treatments of cocaine abuse. This involves studying the binding affinity and selectivity for dopamine and serotonin transporters (Hsin et al., 2002).

Microwave-Assisted Synthesis :

- New compounds with 3-(4-Fluorophenyl)piperazin-2-one structures have been synthesized under solvent-free conditions using microwave irradiation. This method offers an efficient way to produce these compounds with high yields (Li & Zhao, 2008).

Docking Studies and Synthesis of Novel Compounds :

- Piperazine-1-yl-1H-indazole derivatives, synthesized from related compounds, have shown significant roles in medicinal chemistry. Docking studies provide insights into their potential applications (Balaraju, Kalyani, & Laxminarayana, 2019).

Antioxidant Properties :

- Certain 2-alkoxyphenylcarbamic acid-based compounds containing 3-(4-Fluorophenyl)piperazin-2-one structures have been evaluated for their antioxidant properties. These studies contribute to the understanding of structure-antioxidant relationships (Malík et al., 2017).

Bioactivity Studies :

- Novel Mannich bases with piperazines, including compounds related to 3-(4-Fluorophenyl)piperazin-2-one, have shown potential cytotoxic/anticancer and carbonic anhydrase inhibitory effects, suggesting their applicability in medical treatments (Gul et al., 2019).

Antimycobacterial Activity :

- Research into N-Arylpiperazines containing an Ethane-1,2-diyl connecting chain, related to 3-(4-Fluorophenyl)piperazin-2-one, has revealed promising antimycobacterial activity, indicating potential applications in treating mycobacterial infections (Goněc et al., 2017).

Wirkmechanismus

Target of Action

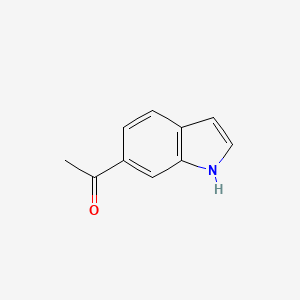

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 3-(4-Fluorophenyl)piperazin-2-one may also interact with various biological targets.

Mode of Action

A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been shown to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1 . This suggests that 3-(4-Fluorophenyl)piperazin-2-one might also interact with ENTs or similar targets.

Biochemical Pathways

Ents, which are potential targets of this compound, play a vital role in nucleotide synthesis and regulation of adenosine function . Therefore, it’s plausible that 3-(4-Fluorophenyl)piperazin-2-one could influence these pathways.

Result of Action

The inhibition of ents by a structurally similar compound suggests that 3-(4-fluorophenyl)piperazin-2-one might also influence cellular uptake of nucleosides .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKCIILEYAIXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00519485 | |

| Record name | 3-(4-Fluorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85606-96-8 | |

| Record name | 3-(4-Fluorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]Dioxolo[4,5-g]cinnolin-4-ol](/img/structure/B1367308.png)

amine](/img/structure/B1367310.png)

![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)